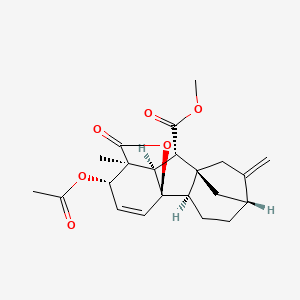

3-O-Acetylgibberellin A7 Methyl Ester

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H26O6 |

|---|---|

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-acetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |

InChI |

InChI=1S/C22H26O6/c1-11-9-21-10-13(11)5-6-14(21)22-8-7-15(27-12(2)23)20(3,19(25)28-22)17(22)16(21)18(24)26-4/h7-8,13-17H,1,5-6,9-10H2,2-4H3/t13-,14-,15+,16-,17-,20-,21+,22-/m1/s1 |

Clave InChI |

NCIYHJXSHQRFBI-MLCAGBRBSA-N |

SMILES isomérico |

CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC |

SMILES canónico |

CC(=O)OC1C=CC23C4CCC5CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC |

Origen del producto |

United States |

Biosynthesis and Biotransformation Pathways of 3 O Acetylgibberellin A7 Methyl Ester

Elucidation of the Core Gibberellin Biosynthetic Pathway Leading to Gibberellin A7

Gibberellins (B7789140) (GAs) are diterpenoid acids synthesized via the terpenoid pathway. wikipedia.org The formation of the characteristic 19-carbon (C19) gibberellin, GA7, is a multi-step process that occurs across different cellular compartments.

The pathway begins in plastids with the conversion of geranylgeranyl diphosphate (B83284) (GGDP) to ent-kaurene (B36324). This is a two-step cyclization reaction catalyzed sequentially by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). wikipedia.org

ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidations catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). nih.gov This sequence of reactions transforms ent-kaurene into GA12, which is considered the common precursor to all other gibberellins in higher plants. nih.gov

From GA12, the pathway can diverge. The formation of GA7 occurs via the non-13-hydroxylation pathway. In the cytosol, GA12 is converted to GA9 by the sequential action of GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). Cell-free preparations from various plant seeds have demonstrated that GA9 can be metabolized to produce GA7. wikipedia.org Specifically, the conversion of 2,3-dehydroGA9 to GA7 has been observed, indicating the introduction of a double bond in the A-ring of the gibberellin structure. wikipedia.org

| Enzyme | Abbreviation | Function in GA7 Pathway |

| ent-Copalyl diphosphate synthase | CPS | Converts GGDP to ent-copalyl diphosphate |

| ent-Kaurene synthase | KS | Converts ent-copalyl diphosphate to ent-kaurene |

| ent-Kaurene oxidase | KO | Oxidizes ent-kaurene |

| ent-Kaurenoic acid oxidase | KAO | Converts ent-kaurenoic acid to GA12 |

| Gibberellin 20-oxidase | GA20ox | Catalyzes multiple oxidation steps leading from GA12 towards C19-GAs |

| Gibberellin 3-oxidase | GA3ox | Catalyzes the final step to form bioactive GAs |

Enzymatic Mechanisms of C-3 O-Acetylation in Gibberellins

The formation of 3-O-Acetylgibberellin A7 Methyl Ester requires the acetylation of the hydroxyl group at the C-3 position of the gibberellin A-ring. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group.

While acetylated gibberellin derivatives like 3-O-Acetylgibberellin A3 are known to exist, the specific plant enzymes responsible for the C-3 O-acetylation of gibberellins are not as extensively characterized as the core biosynthetic enzymes. ontosight.ai However, the enzymatic machinery for such modifications is present in nature. For instance, in the fungal genus Gibberella (from which gibberellins were first isolated), a 3-O-acetyltransferase gene (FgTri101) has been identified, although it is responsible for the acetylation of trichothecenes, a different class of secondary metabolites. nih.gov This demonstrates that organisms known for gibberellin production possess the genetic toolkit for C-3 O-acetylation reactions, suggesting that analogous enzymes could act on gibberellin substrates. The modification of hydroxyl groups by acetylation is a common biochemical strategy to alter a molecule's polarity, stability, and biological activity. ontosight.ai

Characterization of Methyltransferase Enzymes Involved in Carboxyl Methylation (e.g., SAM-dependent methyltransferases)

The final modification in the formation of 3-O-Acetylgibberellin A7 Methyl Ester is the methylation of the C-6 carboxyl group, which creates a methyl ester. This reaction is a key step in the deactivation of gibberellins. In Arabidopsis thaliana, two specific enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GAMT2, have been identified that catalyze this reaction.

These enzymes are part of the SABATH family of methyltransferases and utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov The reaction involves the transfer of a methyl group from SAM to the carboxyl oxygen of the gibberellin molecule. Both GAMT1 and GAMT2 can act on a variety of gibberellins, including bioactive forms and their precursors. This methylation process is thought to be a mechanism for regulating the levels of active gibberellins, effectively inactivating the hormone and preparing it for degradation as seeds mature.

Genetic Regulation of Biosynthetic and Modifying Enzymes

The biosynthesis of gibberellins is tightly regulated at the genetic level by both internal and external signals to ensure appropriate hormone levels for developmental processes. The expression of genes encoding key biosynthetic enzymes, particularly GA20ox and GA3ox, is a critical control point.

This regulation often occurs through a negative feedback mechanism, where high levels of bioactive gibberellins suppress the transcription of these biosynthetic genes. researchgate.net This feedback loop helps maintain hormonal homeostasis. Conversely, low levels of active gibberellins lead to an upregulation of these genes.

Environmental factors such as light and temperature also play a significant role. For example, light can regulate the expression of GA3ox genes, linking gibberellin production to photoperiod and promoting processes like stem elongation in response to shade. researchgate.net Furthermore, other plant hormones, notably auxin, can influence gibberellin metabolism; auxin has been shown to regulate the expression of GA 3-oxidase and GA 2-oxidase genes, thereby controlling the concentration of active GAs. wikipedia.org The genes encoding modifying enzymes are also subject to developmental regulation. For instance, GAMT1 and GAMT2 show peak expression in developing siliques and seeds, consistent with their role in deactivating GAs during seed maturation.

Subcellular Localization of 3-O-Acetylgibberellin A7 Methyl Ester Biosynthetic Machinery

The biosynthetic pathway leading to modified gibberellins is compartmentalized within the plant cell, involving at least three different organelles. nih.gov This spatial separation allows for precise regulation and control over the metabolic flux.

The initial steps of the pathway, from the precursor GGDP to the formation of the tetracyclic diterpene ent-kaurene, occur within the plastids. nih.gov The enzymes CPS and KS are located in this organelle. Following its synthesis, ent-kaurene is exported from the plastid to the endoplasmic reticulum (ER). On the ER membrane, the cytochrome P450 monooxygenases KO and KAO catalyze the oxidation of ent-kaurene to GA12. nih.gov

The final stages of the pathway, including the conversion of GA12 to various C19 and C20 gibberellins like GA7, are catalyzed by soluble 2-oxoglutarate-dependent dioxygenases (such as GA20ox and GA3ox) located in the cytoplasm. nih.gov It is also in the cytoplasm where the final modifying enzymes, the putative 3-O-acetyltransferase and the carboxyl methyltransferases (GAMT1/GAMT2), are presumed to act on the GA7 substrate to produce 3-O-Acetylgibberellin A7 Methyl Ester.

| Cellular Compartment | Biosynthetic Step | Key Enzymes |

| Plastid | GGDP → ent-Kaurene | CPS, KS |

| Endoplasmic Reticulum | ent-Kaurene → GA12 | KO, KAO |

| Cytoplasm | GA12 → GA7 → 3-O-Acetylgibberellin A7 Methyl Ester | GA20ox, GA3ox, Acetyltransferase, Methyltransferase (GAMT) |

In Vitro Synthesis and Chemoenzymatic Approaches for Derivative Production

The production of specific gibberellin derivatives for research or agricultural purposes often relies on in vitro synthesis or chemoenzymatic methods, which provide greater control and yield than extraction from natural sources.

In vitro synthesis can involve the use of recombinant enzymes to carry out specific steps of the biosynthetic pathway. For example, enzymes like P450 monooxygenases and dioxygenases involved in the later stages of GA biosynthesis can be produced in host organisms such as E. coli or yeast. nih.gov These purified enzymes can then be used in a cell-free system with the appropriate substrates to produce a desired gibberellin. An entire pathway has been reconstructed in vitro to achieve the total enzymatic synthesis of GA4 from acetate (B1210297), demonstrating the power of this approach.

Chemoenzymatic approaches combine chemical synthesis with biological catalysis. This is particularly useful for producing derivatives of complex natural products. A common strategy is to start with a readily available gibberellin, such as Gibberellic Acid (GA3) produced by fermentation of the fungus Gibberella fujikuroi. Chemical methods can then be used to perform modifications, such as the introduction of an acetyl group at the C-3 position, while enzymatic reactions might be used for other specific transformations that are difficult to achieve through traditional chemistry. These hybrid strategies allow for the efficient and targeted synthesis of novel gibberellin derivatives.

Biological Roles and Molecular Mechanisms of Action in Plant Systems

Role in Developmental Processes

Gibberellins (B7789140) are crucial regulators of plant growth and development, influencing a wide array of processes from germination to flowering and fruit development. ontosight.aiomexcanada.com

Gibberellins are well-known for their role in promoting stem elongation. omexcanada.comgcwgandhinagar.com This is achieved through the stimulation of both cell division and cell elongation. omexcanada.comfrontiersin.org The molecular mechanism involves the degradation of DELLA proteins, which are repressors of plant growth. mdpi.com In the presence of gibberellins, DELLA proteins are targeted for destruction, allowing for the expression of genes that promote cell wall loosening and expansion. mdpi.comnih.gov For instance, the Le gene in some plant species controls height by regulating the production of an enzyme involved in the synthesis of active gibberellin. savemyexams.com

Gibberellins play a critical role in breaking seed dormancy and promoting germination. omexcanada.comuaf.edu During germination, gibberellins stimulate the production of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains. gcwgandhinagar.com These enzymes break down stored food reserves in the endosperm, providing nourishment to the growing embryo. gcwgandhinagar.comuaf.edu The ratio of gibberellins to abscisic acid (ABA), a hormone that generally inhibits germination, is a key factor in determining whether a seed will remain dormant or germinate. seedbiology.de

The role of gibberellins in flowering is complex and can be species-dependent. nih.gov In some plants, they promote flowering, while in others, including many fruit trees, they can have an inhibitory effect. nih.govresearchgate.net Gibberellins are part of a complex network of signaling pathways that control the transition from vegetative to reproductive growth. numberanalytics.com They can influence the expression of key flowering genes such as LEAFY and APETALA1. nih.gov In some cases, gibberellins may promote the development of male flowers. gcwgandhinagar.com

Gibberellins are involved in fruit growth and development, affecting fruit size and shape. omexcanada.comthepharmajournal.com They can promote the development of seedless fruits, a process known as parthenocarpy. omexcanada.com In apples, the ratio of different gibberellins, such as GA4 and GA7, has been linked to fruit quality characteristics like skin russeting. ishs.orgresearchgate.net Applications of gibberellin mixtures have been shown to increase the yield of certain apple varieties. ishs.org

Table 1: Effects of Gibberellins on Fruit Development in Apple Cultivars

| Apple Cultivar | Predominant Endogenous Gibberellin | Observed Trait | Reference |

| Russet-resistant 'Golden Delicious' clones | GA4 | Low incidence of skin russeting | ishs.orgresearchgate.net |

| Russet-sensitive 'Golden Delicious' clones | GA7 | High incidence of skin russeting | ishs.orgresearchgate.net |

| 'Starkrimson Delicious' | N/A (external application) | Increased yield and larger fruit size | ishs.org |

Gibberellins also play a role in regulating root development, although their effects can be less pronounced than on shoot growth. taylorfrancis.comrothamsted.ac.uk They are necessary for root extension, influencing both cell division in the meristem and cell expansion in the elongation zone. rothamsted.ac.ukresearchgate.net The concentration of gibberellins required for normal root growth is often lower than that for shoots. taylorfrancis.comrothamsted.ac.uk Gibberellins are considered key regulators of root meristem development, acting as a sort of molecular clock for this process. nih.govnih.gov

Interaction with Phytohormone Signaling Networks

The action of gibberellins is not isolated; it is part of a complex network of interactions with other plant hormones. nih.govmdpi.com This crosstalk allows plants to finely tune their developmental processes in response to internal and external cues.

Abscisic Acid (ABA): Gibberellins and ABA often have antagonistic effects. For example, while gibberellins promote seed germination, ABA inhibits it. seedbiology.denih.gov

Auxins: Gibberellins and auxins can act synergistically to promote stem elongation and fruit growth. nih.govmdpi.com

Cytokinins: The interaction between gibberellins and cytokinins is often antagonistic, particularly in the regulation of shoot and root elongation. nih.gov

Ethylene (B1197577): The relationship between gibberellins and ethylene is complex, with both synergistic and antagonistic interactions observed depending on the developmental context. nih.gov For instance, in submerged plants, ethylene can induce an increase in gibberellin biosynthesis to promote stem elongation. frontiersin.org

Table 2: Summary of Gibberellin Interactions with Other Phytohormones

| Interacting Hormone | Nature of Interaction | Developmental Process Affected | Reference |

| Abscisic Acid (ABA) | Antagonistic | Seed germination, growth, flowering | nih.gov |

| Auxin | Synergistic | Stem elongation, fruit growth | nih.govmdpi.com |

| Cytokinin | Antagonistic | Shoot and root elongation, meristem activity | nih.gov |

| Ethylene | Context-dependent (synergistic or antagonistic) | Stem elongation, root growth | frontiersin.orgnih.gov |

Crosstalk with Auxins, Cytokinins, Abscisic Acid, and Ethylene Signaling

There is no specific information available in the scientific literature detailing the crosstalk between 3-O-Acetylgibberellin A7 Methyl Ester and other key phytohormones such as auxins, cytokinins, abscisic acid (ABA), and ethylene.

In a broader context, gibberellins are known to interact with other hormone signaling pathways. For instance, GAs and auxins often act synergistically to promote plant growth. nih.gov The antagonistic relationship between GAs and ABA is crucial in regulating processes like seed germination and dormancy. nih.govresearchgate.net Interactions between GAs and ethylene can be either synergistic or antagonistic depending on the developmental process and environmental conditions. nih.gov Similarly, a reciprocal interplay exists between GAs and cytokinins in controlling various aspects of plant development. nih.gov However, no studies have specifically investigated these interactions for 3-O-Acetylgibberellin A7 Methyl Ester.

Modulation of Phytohormone Transport and Homeostasis

Specific research on how 3-O-Acetylgibberellin A7 Methyl Ester modulates the transport and homeostasis of other phytohormones is currently unavailable.

Generally, gibberellins can influence the transport of other hormones, such as auxin, by affecting the expression and localization of PIN-FORMED (PIN) proteins, which are auxin efflux carriers. mdpi.com The homeostasis of phytohormones is a tightly regulated network of biosynthesis, degradation, and conjugation, and while GAs are an integral part of this network, the specific role of 3-O-Acetylgibberellin A7 Methyl Ester has not been elucidated.

Cellular and Molecular Mechanisms of Action

Identification and Characterization of Putative Receptors and Binding Proteins

There are no published studies that identify or characterize putative receptors or binding proteins specifically for 3-O-Acetylgibberellin A7 Methyl Ester.

The primary receptor for bioactive gibberellins is the GIBBERELLIN INSENSITIVE DWARF1 (GID1) protein. researchgate.net Upon GA binding, GID1 undergoes a conformational change that promotes its interaction with DELLA proteins, which are key negative regulators of GA signaling. researchgate.net It is plausible that 3-O-Acetylgibberellin A7 Methyl Ester might interact with GID1 receptors, but its binding affinity and the resulting downstream effects have not been experimentally determined.

Downstream Signaling Cascades and Target Gene Expression Regulation

Specific downstream signaling cascades and target genes regulated by 3-O-Acetylgibberellin A7 Methyl Ester have not been identified.

The general gibberellin signaling pathway involves the GA-GID1-DELLA complex, which leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. researchgate.net The degradation of DELLA proteins relieves their repression of transcription factors, allowing for the expression of GA-responsive genes that control various developmental processes. researchgate.net Without specific studies, it is unknown if or how 3-O-Acetylgibberellin A7 Methyl Ester activates this pathway and which specific genes it may regulate.

Protein-Protein Interactions in Gibberellin Signal Transduction

There is no information on the specific protein-protein interactions initiated by 3-O-Acetylgibberellin A7 Methyl Ester within the gibberellin signal transduction pathway.

The core protein-protein interaction in GA signaling is between the GA-bound GID1 receptor and DELLA proteins. researchgate.net DELLA proteins, in turn, interact with a variety of transcription factors and other regulatory proteins to control gene expression. cuni.cz The specificity and strength of these interactions can be influenced by the structure of the gibberellin molecule. The impact of the 3-O-acetyl and methyl ester modifications of Gibberellin A7 on these protein-protein interactions remains uninvestigated.

Occurrence, Distribution, and Physiological Dynamics in Plants

Natural Occurrence and Identification in Diverse Plant Species

Comprehensive searches of scientific databases and literature yield no specific reports on the isolation and identification of 3-O-Acetylgibberellin A7 Methyl Ester as a naturally occurring compound in any plant species. While the broader class of gibberellins (B7789140) is ubiquitous in the plant kingdom, the specific combination of 3-O-acetylation and methyl esterification of Gibberellin A7 has not been documented in available research. Analytical studies that profile phytohormones in various plants have identified a wide array of gibberellin structures, but 3-O-Acetylgibberellin A7 Methyl Ester is not among them.

Tissue-Specific Localization and Quantification in Plant Organs

Consequently, without evidence of its natural occurrence, there is no data available on the tissue-specific localization or quantification of 3-O-Acetylgibberellin A7 Methyl Ester in plant organs such as roots, stems, leaves, flowers, or seeds. Phytohormone distribution is typically determined through sophisticated analytical techniques like mass spectrometry, but these studies have yet to report the presence of this specific compound in any plant tissue.

Developmental Stage-Dependent Accumulation Profiles

The accumulation of gibberellins is known to be tightly regulated and varies with the developmental stage of the plant. However, in the absence of any detection of 3-O-Acetylgibberellin A7 Methyl Ester in plants, there are no established accumulation profiles for this compound throughout the plant life cycle, from germination to senescence.

Response and Adaptation to Abiotic and Biotic Stresses

The role of gibberellins in mediating plant responses to environmental challenges, such as drought, salinity, and pathogen attack, is an active area of research. Specific gibberellins can accumulate or be catabolized under stress conditions, influencing growth and survival. However, there is no scientific literature that connects 3-O-Acetylgibberellin A7 Methyl Ester to any plant response to either abiotic or biotic stresses.

Advanced Analytical Methodologies for Identification and Quantification

Extraction and Purification Techniques from Complex Biological Matrices

The initial and critical step in the analysis of 3-O-Acetylgibberellin A7 Methyl Ester from intricate biological sources, such as plant tissues, is the extraction and purification of the target analyte. The complexity of these matrices, which contain a vast array of potentially interfering substances, demands a robust and selective purification strategy. Solid-Phase Extraction (SPE) is a widely adopted and effective technique for this purpose.

The general procedure for extracting gibberellins (B7789140) from plant tissue begins with the homogenization of the sample in a suitable solvent, often methanol (B129727). Following extraction, the crude extract is passed through an SPE cartridge. For gibberellins and their derivatives, reverse-phase C18 cartridges are commonly employed to remove nonpolar impurities. Further cleanup can be achieved using ion-exchange SPE cartridges. For instance, strong anion exchange (SAX) or Oasis MAX cartridges can effectively retain acidic compounds like gibberellins, allowing for the removal of neutral and basic interfering compounds. The retained gibberellins are then eluted with an appropriate solvent, resulting in a cleaner and more concentrated sample ready for chromatographic analysis. This multi-step SPE approach significantly enhances the selectivity and sensitivity of the subsequent analytical methods. researchgate.netkku.ac.th

High-Resolution Chromatographic Separation (e.g., GC, HPLC)

High-resolution chromatographic techniques are indispensable for separating 3-O-Acetylgibberellin A7 Methyl Ester from other structurally similar gibberellins and endogenous plant metabolites. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a cornerstone of gibberellin analysis.

Reverse-phase HPLC using a C18 column is a standard method for the separation of gibberellins and their methyl esters. nih.govnih.govresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous solution (often containing a small amount of acid like formic or acetic acid to suppress ionization) and an organic modifier such as acetonitrile (B52724) or methanol. scirp.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of a wide range of gibberellins with varying polarities. utas.edu.au For instance, a linear gradient from a lower to a higher percentage of methanol in acidified water can effectively separate different gibberellin species. utas.edu.au The selection of the specific C18 column, mobile phase composition, and gradient profile is critical for achieving baseline separation of the target analyte from potential isomers and other closely related compounds. nih.govscirp.org

Gas Chromatography (GC) is another powerful technique for gibberellin analysis. However, due to the low volatility of gibberellins, derivatization is necessary prior to GC analysis. nih.gov Methylation of the carboxylic acid group to form the methyl ester, as is the case with 3-O-Acetylgibberellin A7 Methyl Ester, improves volatility and chromatographic behavior. researchgate.net

Mass Spectrometry-Based Detection and Structural Characterization (e.g., GC-MS, LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) coupled with chromatographic separation provides unparalleled sensitivity and selectivity for the detection and structural elucidation of 3-O-Acetylgibberellin A7 Methyl Ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for the quantitative analysis of plant hormones, including gibberellins. researchgate.net This technique offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM). researchgate.netnih.gov For 3-O-Acetylgibberellin A7 Methyl Ester, the precursor ion would be the protonated molecule [M+H]+ or another suitable adduct. In the collision cell of the mass spectrometer, the precursor ion is fragmented, and specific product ions are monitored. The selection of unique MRM transitions for the target analyte minimizes interference from the matrix and other co-eluting compounds, ensuring accurate quantification. nih.govnih.govjfda-online.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and further confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules, including 3-O-Acetylgibberellin A7 Methyl Ester. While a complete, assigned NMR spectrum for this specific compound is not widely published, the analysis of the spectra of related gibberellins, such as gibberellic acid, provides a basis for predicting the expected chemical shifts and coupling constants. chemicalbook.com

In the ¹H NMR spectrum, characteristic signals for the acetyl group (a singlet around δ 2.0 ppm) and the methyl ester group (a singlet around δ 3.7 ppm) would be expected. The complex polycyclic structure of the gibberellin skeleton would give rise to a series of multiplets in the aliphatic and olefinic regions of the spectrum.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the acetyl and methyl ester groups would resonate at the downfield end of the spectrum (around δ 170 ppm). The olefinic carbons and the carbon bearing the acetyl group would also have characteristic chemical shifts. The complete assignment of the ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), would provide definitive proof of the structure of 3-O-Acetylgibberellin A7 Methyl Ester. The enzymatic synthesis of ¹³C-labeled gibberellins can also be a valuable tool for NMR studies, as it allows for the confirmation of carbon skeletons and biosynthetic pathways. nih.govtandfonline.com

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the most accurate method for the quantification of small molecules in complex matrices. This technique relies on the use of a stable isotope-labeled internal standard of the analyte of interest. For the precise quantification of 3-O-Acetylgibberellin A7 Methyl Ester, a known amount of an isotopically labeled analog (e.g., deuterated or ¹³C-labeled) would be added to the sample at the beginning of the extraction process.

This internal standard is chemically identical to the analyte and therefore behaves identically during extraction, purification, and ionization. Any losses of the analyte during sample preparation will be mirrored by losses of the internal standard. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard in the mass spectrometer is then used to calculate the exact concentration of the analyte in the original sample. This method corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantitative results. The synthesis of isotopically labeled gibberellins, often through enzymatic or chemical means, is a prerequisite for the application of this powerful quantitative technique. nih.govtandfonline.com

Development of Advanced Immunological Assays for Detection

Immunological assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), offer a high-throughput and cost-effective alternative for the detection and quantification of specific molecules. The development of an immunoassay for 3-O-Acetylgibberellin A7 Methyl Ester would require the production of antibodies that specifically recognize this molecule.

The first step in this process is the synthesis of a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. nih.gov For 3-O-Acetylgibberellin A7 Methyl Ester, the hapten would be designed to expose the unique structural features of the molecule, namely the acetyl group at the 3-O position and the methyl ester at the carboxylic acid. This hapten would then be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. nih.govrsc.org

This immunogen is then used to immunize an animal (e.g., a rabbit or a mouse) to produce polyclonal or monoclonal antibodies. nih.govwustl.edunih.gov Monoclonal antibodies, which are produced by a single clone of B cells, offer higher specificity and a continuous supply. researchgate.net Once high-affinity and specific antibodies are obtained, a competitive ELISA format can be developed. In this assay, the sample containing the analyte competes with a labeled form of the analyte for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. While immunoassays for various other gibberellins have been developed, the creation of an assay specific to the acetylated and methylated form would provide a valuable tool for rapid screening of a large number of samples. semanticscholar.org

Genetic and Biotechnological Approaches for Modulating 3 O Acetylgibberellin A7 Methyl Ester Levels

Forward and Reverse Genetic Studies to Identify Regulatory Genes

Forward and reverse genetics are fundamental approaches to identifying the genes that regulate gibberellin metabolism. nih.gov These strategies have been instrumental in elucidating the gibberellin biosynthetic pathway, which involves several key enzymes. The synthesis of gibberellins (B7789140) begins in plastids with the conversion of geranylgeranyl diphosphate (B83284) (GGDP) to ent-kaurene (B36324), a process catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). nih.govnih.gov Subsequently, ent-kaurene is oxidized to GA12 by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). oup.com The final steps to produce bioactive gibberellins are catalyzed by GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), while GA 2-oxidases (GA2ox) are involved in their deactivation. nih.govoup.com

Forward genetics starts with a phenotype of interest, such as dwarfism or altered flowering time, which may be indicative of modified gibberellin levels. taylorfrancis.com Researchers then identify the mutated gene responsible for this phenotype. This approach has successfully identified numerous genes in the gibberellin pathway. For instance, studies in Arabidopsis and rice have utilized mutants to clone and characterize genes encoding biosynthetic enzymes. annualreviews.orgsci-hub.se

Reverse genetics, on the other hand, begins with a known gene sequence and aims to determine its function by altering its expression. taylorfrancis.com Techniques like T-DNA insertion mutagenesis or RNA interference (RNAi) are used to create loss-of-function mutants for a targeted gene. The resulting phenotypes are then analyzed to infer the gene's role. This approach has been crucial for understanding the function of entire gene families, such as the multiple GA20ox and GA2ox genes in various plant species. nih.govnih.gov

Gene Editing Technologies (e.g., CRISPR-Cas9) for Engineering Biosynthetic Pathways

Gene editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the ability to precisely modify plant genomes. nih.govnih.gov This tool allows for targeted mutations, insertions, or deletions within specific genes, offering a high degree of control over the engineering of metabolic pathways. frontiersin.orgautomata.tech

In the context of gibberellin biosynthesis, CRISPR-Cas9 can be used to knock out genes encoding key enzymes to either increase or decrease the production of specific gibberellins. For example, targeting the genes for GA 2-oxidases, which deactivate gibberellins, could lead to an accumulation of bioactive forms. Conversely, knocking out genes like GA20ox or GA3ox would reduce the levels of active gibberellins, potentially resulting in a dwarf phenotype, a desirable trait in many cereal crops to prevent lodging. mdpi.com

A notable application of CRISPR-Cas9 was the targeted mutation of the MaGA20ox2 gene in banana plants, which resulted in a semi-dwarf phenotype. mdpi.com Similarly, this technology has been employed in tomato to create mutations in DELLA genes, which are negative regulators of gibberellin signaling, leading to dominant dwarf phenotypes. nih.gov These examples highlight the potential of CRISPR-Cas9 to precisely alter gibberellin-related traits in crop plants.

Overexpression and RNA Interference Strategies to Alter Compound Levels

Overexpression and RNA interference (RNAi) are two powerful techniques used to modulate the levels of specific compounds by altering the expression of relevant genes. nih.govnumberanalytics.com

Overexpression involves inserting additional copies of a gene into a plant's genome, often under the control of a strong, constitutive promoter, to increase the production of the corresponding enzyme. nih.gov For instance, overexpressing a GA20ox gene in Arabidopsis has been shown to result in a phenotype associated with gibberellin overproduction, including increased stem elongation and earlier flowering. nih.govnih.gov Conversely, the overexpression of GA2ox genes, which are involved in gibberellin catabolism, leads to reduced levels of active gibberellins and a dwarf phenotype. oup.comnih.gov This strategy has been successfully applied in various species, including tobacco and rice, to create dwarf or semi-dwarf varieties. nih.govresearchgate.net

RNA interference (RNAi) is a mechanism of gene silencing where double-stranded RNA molecules trigger the degradation of a specific messenger RNA (mRNA), thereby preventing its translation into a protein. numberanalytics.comnumberanalytics.com This technique can be used to downregulate the expression of key enzymes in the gibberellin biosynthetic pathway. For example, using RNAi to silence GA20ox or GA3ox genes would lead to lower levels of bioactive gibberellins. This approach offers a high degree of specificity and has been instrumental in functional genomics and crop improvement. numberanalytics.comnih.gov

Transgenic Approaches for Phenotype Modification in Crop Plants

Transgenic approaches that modify gibberellin metabolism have been widely used to alter plant phenotypes for agricultural benefit. oregonstate.eduresearcher.life The most common goal is to produce semi-dwarf varieties of crops like rice and wheat, which exhibit increased lodging resistance and higher grain yields, a cornerstone of the "Green Revolution". oup.com

By manipulating the expression of genes such as GA20ox and GA2ox, researchers can fine-tune plant height. nih.govoup.com For example, introducing a transgene that leads to the overexpression of a GA2ox gene can create semi-dwarf poplars with significant changes in height and crown architecture. oregonstate.edu In rice, the ectopic expression of the OsGA2ox1 gene under the control of a specific promoter resulted in a semi-dwarf phenotype with normal flowering and grain development. researchgate.net

Beyond plant height, modulating gibberellin levels can influence other important agronomic traits. Transgenic plants with altered gibberellin levels have shown changes in flowering time, leaf morphology, and root growth. nih.govresearchgate.net For instance, overexpression of a GA20ox gene in Arabidopsis led to earlier flowering. nih.gov In contrast, transgenic poplars with reduced gibberellin levels exhibited delayed bud flush and early bud set. oregonstate.edu These examples demonstrate the broad utility of transgenic modification of gibberellin metabolism for crop improvement.

The following table summarizes the effects of genetic modifications on gibberellin levels and resulting phenotypes in various plant species.

| Species | Gene Modified | Method | Effect on Gibberellin Levels | Phenotypic Outcome |

| Arabidopsis thaliana | AtGA20ox | Overexpression | 2- to 3-fold increase in GA4 | Elongated hypocotyls, earlier flowering, increased height. nih.gov |

| Arabidopsis thaliana | AtGA2ox1 | Antisense expression | Reduced levels of GA4 | Short hypocotyls, reduced stem elongation, delayed flowering. nih.gov |

| Arabidopsis thaliana | AtGA2ox7/AtGA2ox8 | Overexpression | Significantly reduced GA levels | Dwarf phenotype. oup.comnih.gov |

| Rice (Oryza sativa) | OsGA2ox1 | Constitutive overexpression | Reduced GA levels | Severe dwarfism, no grain set. researchgate.net |

| Rice (Oryza sativa) | OsGA2ox1 | Ectopic expression (driven by OsGA3ox2 promoter) | Reduced GA levels in shoots | Semi-dwarf phenotype, normal flowering and grain development. researchgate.net |

| Poplar (Populus) | PtGA2ox | Overexpression | Reduced bioactive GAs | Severe dwarfism, reduced height and internodal distance. oregonstate.edu |

| Tobacco (Nicotiana tabacum) | AtGA2ox7/AtGA2ox8 | Overexpression | Inferred reduction in GA levels | Dwarf phenotype. nih.govpsu.edu |

Comparative Analysis and Structure Activity Relationships of Gibberellin A7 Derivatives

Structural Modifications and Their Impact on Biological Efficacy

The biological activity of gibberellins (B7789140) is intrinsically linked to their chemical structure. Specific functional groups on the gibbane (B1244497) skeleton are critical for their recognition by receptors and subsequent physiological responses. The introduction of acetyl and methyl groups to the Gibberellin A7 molecule, resulting in 3-O-Acetylgibberellin A7 Methyl Ester, represents significant structural modifications that can modulate its efficacy.

Acetylation at the 3-O Position: The hydroxyl group at the C-3 position is a common site for modification in gibberellins. Acetylation, the addition of an acetyl group (-COCH₃), converts this hydroxyl group into an acetate (B1210297) ester. This modification increases the lipophilicity of the molecule, which can influence its transport across cell membranes and its interaction with cellular components. In other complex natural products, acetylation has been shown to have varied effects on bioactivity. For some compounds, it can enhance efficacy, while for others, it may act as a temporary deactivating modification, creating a prodrug that becomes active upon enzymatic removal of the acetyl group within the plant tissue. nih.gov The presence of the 3-O-acetyl group on the GA7 backbone could therefore alter its binding affinity to the GID1 receptor or affect its metabolic stability.

Methylation of the Carboxyl Group: The carboxyl group at the C-6 position is another key feature for the biological activity of most gibberellins. Esterification of this group with a methyl moiety (-CH₃) forms a methyl ester. This modification neutralizes the negative charge of the carboxylate, which can impact the molecule's solubility and transport within the plant. acs.org Generally, gibberellin methyl esters are considered inactive forms that require in-vivo hydrolysis by plant enzymes (esterases) to release the active, free carboxylic acid. nih.govdocumentsdelivered.com Therefore, the biological efficacy of a gibberellin methyl ester is often dependent on the metabolic capacity of the target plant tissue to perform this conversion.

The dual modification in 3-O-Acetylgibberellin A7 Methyl Ester suggests a potentially complex biological profile, where its activity is contingent on the sequential or simultaneous enzymatic cleavage of both the acetyl and methyl ester groups to liberate the active form.

Comparison of Biological Activities with Unmodified Gibberellin A7

Unmodified Gibberellin A7 exhibits a range of well-documented biological activities, primarily related to growth promotion. chemsrc.com When comparing these activities to its modified derivative, 3-O-Acetylgibberellin A7 Methyl Ester, the differences are largely dictated by the metabolic processes within the target organism.

Unmodified GA7 is known to:

Promote stem and internode elongation. researchgate.net

Stimulate seed germination and break dormancy.

Influence flowering and fruit development. nih.gov

The biological activity of gibberellin esters, such as the methyl ester of GA7, is often comparable to the free acid form in bioassays where the plant tissue can efficiently hydrolyze the ester bond. documentsdelivered.com For instance, studies on glucosyl esters of other gibberellins (GA1, GA3, GA4) in rice seedlings demonstrated that they were as active as their corresponding free acids due to rapid enzymatic hydrolysis. documentsdelivered.com This suggests that in systems with high esterase activity, Gibberellin A7 methyl ester would likely show significant growth-promoting effects. However, if hydrolysis is slow or inefficient, the activity would be considerably lower.

| Compound | Structural Modification | Expected Biological Activity (Relative to GA7) | Key Determinant of Activity |

|---|---|---|---|

| Gibberellin A7 (GA7) | None (Unmodified) | High (Baseline) | Inherent structure recognized by receptors |

| Gibberellin A7 Methyl Ester | Methylation at C-6 carboxyl group | Potentially high, comparable to GA7 | Rate of in-vivo hydrolysis by plant esterases |

| 3-O-Acetylgibberellin A7 | Acetylation at C-3 hydroxyl group | Likely lower than GA7 | Rate of in-vivo hydrolysis by hydrolases |

| 3-O-Acetylgibberellin A7 Methyl Ester | Acetylation at C-3 and Methylation at C-6 | Likely lowest among derivatives | Sequential hydrolysis of both ester groups |

Characterization of Other Acetylated and Methylated Gibberellin Metabolites

In plants, gibberellins can be metabolically inactivated or conjugated to regulate their endogenous levels. Methylation and acetylation are among these modifications, although glycosylation is more commonly studied.

Methylated Gibberellins: The formation of gibberellin methyl esters is a known metabolic pathway in some plants. These compounds are generally considered to be inactive transport or storage forms. For example, research has identified enzymes in Arabidopsis that catalyze the methylation of the C-6 carboxyl group of various gibberellins. This methylation is thought to be a mechanism for deactivating the hormone and preparing it for degradation, particularly during seed development. nih.gov

Acetylated Gibberellins: While naturally occurring acetylated gibberellins are less commonly reported than their glycosylated counterparts, acetylation is a known biochemical modification for other plant secondary metabolites. nih.govnih.gov Synthetic acetylated gibberellins have been created for research purposes to probe structure-activity relationships. For instance, the synthesis of 3,13-diacetylated GA3 has been reported in the process of creating other GA derivatives. nih.gov These studies help elucidate the importance of the hydroxyl groups at various positions for the biological activity of the hormone. The characterization of such metabolites often involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise location and stereochemistry of the acetyl groups.

Insights from Synthetic Analogs and Their Physiological Effects

The synthesis of gibberellin analogs provides valuable insights into the structural requirements for biological activity and can lead to the development of novel plant growth regulators.

One example is the development of derivatives of Gibberellic Acid (GA3) with substitutions at the C-3 hydroxyl group. A series of novel GA3 derivatives bearing an amide group were synthesized and evaluated for their effects on plant growth. Some of these synthetic compounds exhibited significant inhibitory activities on the growth of rice and Arabidopsis, demonstrating that modifications to the GA structure can convert a growth promoter into a growth inhibitor. nih.gov

Furthermore, studies on GA3 analogues with modifications to the C-6 carboxyl group have shown that this functional group is not absolutely essential for biological activity, but it significantly influences the potency. Analogs like 7-nor-GA3 (lacking the C-6 carboxyl group) showed varied activity in different bioassays, suggesting the carboxyl group may be more critical for uptake and transport processes than for binding to the receptor itself. nih.gov

Synthetic gibberellin agonists have also been developed. The compound AC-94,377 (1-[3-chlorophthalimido]-cyclohexanecarboxamide), which is structurally distinct from natural gibberellins, exhibits gibberellin-like activity. However, its efficacy is highly dependent on the site of application. When applied to the roots of dwarf corn and rice seedlings, it produced a measurable growth response, but it was inactive when applied to the shoots. This was attributed to its limited mobility within the plant's phloem system, highlighting the importance of transport properties for the physiological effects of synthetic analogs.

These studies on synthetic analogs underscore the complexity of structure-activity relationships in gibberellins, where modifications to different parts of the molecule can lead to a wide spectrum of physiological effects, from growth promotion to inhibition.

Future Research Trajectories and Unexplored Dimensions

Elucidation of Novel Regulatory Mechanisms in 3-O-Acetylgibberellin A7 Methyl Ester Homeostasis

The regulation of gibberellin levels is paramount for normal plant growth and development, involving a delicate balance of biosynthesis, catabolism, and transport. oup.comwikipedia.org For 3-O-Acetylgibberellin A7 Methyl Ester, the mechanisms governing its intracellular concentration are entirely unknown. Future research should prioritize understanding its metabolic origins and fate. Key questions include whether it is a naturally occurring metabolite or purely a synthetic product. If it is endogenous, investigations into the enzymes responsible for its formation—potentially an acetyltransferase that acts on Gibberellin A7 Methyl Ester—and its degradation are essential.

Furthermore, the interplay with other hormone signaling pathways needs to be explored. It is well-established that gibberellin homeostasis is influenced by hormones such as auxin and abscisic acid. nih.gov Research could investigate whether the expression of genes encoding putative enzymes involved in the metabolism of 3-O-Acetylgibberellin A7 Methyl Ester is modulated by these other hormonal cues.

Table 1: Hypothetical Gene Expression Profile in Response to Hormonal Treatments

| Gene Target | Treatment | Fold Change in Expression |

| Putative GA7-Me Acetyltransferase 1 | Auxin (IAA) | 2.5 |

| Putative GA7-Me Acetyltransferase 1 | Abscisic Acid (ABA) | -1.8 |

| Putative AcGA7-Me Deacetylase 1 | Auxin (IAA) | -1.5 |

| Putative AcGA7-Me Deacetylase 1 | Abscisic Acid (ABA) | 3.2 |

| Note: This table is illustrative of the type of data that could be generated from future research and is not based on existing experimental results. |

Identification of Additional Biological Targets and Interacting Partners

The biological activity of gibberellins (B7789140) is mediated by their interaction with specific receptors, primarily the GIBBERELLIN INSENSITIVE DWARF1 (GID1) proteins, which then leads to the degradation of DELLA proteins, repressors of gibberellin signaling. nih.gov A critical area of future research is to determine if 3-O-Acetylgibberellin A7 Methyl Ester has any affinity for known gibberellin receptors. The presence of the 3-O-acetyl group could significantly alter its binding affinity and, consequently, its biological activity. ontosight.ai

In silico docking studies could provide initial predictions of the interaction between 3-O-Acetylgibberellin A7 Methyl Ester and GID1 receptors. acs.org These computational approaches could then guide in vitro binding assays and in vivo studies using genetically modified plants to assess the compound's ability to induce DELLA protein degradation. It is also plausible that this modified gibberellin interacts with a novel set of proteins, distinct from the canonical gibberellin signaling pathway. Proteomic approaches, such as yeast two-hybrid screening or co-immunoprecipitation, could be employed to identify potential interacting partners.

Development of Advanced Imaging and In Situ Quantification Techniques

Visualizing the spatial and temporal distribution of plant hormones at the tissue and subcellular level is crucial for understanding their function. Currently, there are no specific methods for the in situ detection of 3-O-Acetylgibberellin A7 Methyl Ester. A significant research trajectory would be the development of tools for its visualization and quantification in living plant tissues.

This could involve the generation of monoclonal antibodies specific to 3-O-Acetylgibberellin A7 Methyl Ester for use in immunolocalization studies. Another promising avenue is the development of fluorescent biosensors, which have been successfully used for other plant hormones. These sensors could provide real-time information on the dynamics of this compound's distribution in response to developmental and environmental cues. Furthermore, advanced mass spectrometry imaging techniques could be adapted to map its localization within plant organs.

Exploration of Roles in Non-Model Plant Species and Ecological Interactions

Gibberellin research has predominantly focused on model species like Arabidopsis thaliana and rice. nih.govnih.gov The potential roles of 3-O-Acetylgibberellin A7 Methyl Ester in the vast diversity of the plant kingdom remain completely unexplored. Future studies should aim to identify and quantify this compound in a range of non-model plants, particularly those with unique developmental processes or those adapted to extreme environments.

Moreover, the role of gibberellins in mediating interactions between plants and other organisms, such as symbiotic fungi and pathogenic bacteria, is an emerging field of study. nih.gov It would be intriguing to investigate whether 3-O-Acetylgibberellin A7 Methyl Ester plays a role in these ecological interactions, for instance, as a signaling molecule in defense responses or symbiotic relationships.

Table 2: Proposed Screening of Non-Model Species for Endogenous 3-O-Acetylgibberellin A7 Methyl Ester

| Plant Species | Ecological Niche | Rationale for Investigation |

| Welwitschia mirabilis | Extreme Desert | Unique developmental adaptations |

| Ophiorrhiza pumila | Tropical Understory | Known for producing diverse secondary metabolites |

| Salicornia europaea | Salt Marsh | Halophyte with distinct stress response mechanisms |

| Note: This table outlines a potential research plan and does not represent existing data. |

Potential for Sustainable Agricultural Applications and Plant Biotechnology

The manipulation of gibberellin levels and signaling has been a cornerstone of modern agriculture, famously contributing to the "Green Revolution". wikipedia.orgoup.com If 3-O-Acetylgibberellin A7 Methyl Ester is found to possess unique biological activities, it could open new avenues for agricultural biotechnology. For example, if it proves to be a stable, long-acting gibberellin agonist or antagonist, it could be used to precisely control plant height, flowering time, or fruit development. mdpi.com

Future research could focus on synthesizing and screening a library of related acetylated gibberellins to identify compounds with desirable properties for crop improvement. mdpi.com Furthermore, if endogenous regulatory pathways for this compound are discovered, these could be targeted through genetic engineering to fine-tune plant growth and enhance resilience to environmental stresses. The potential for developing novel plant growth regulators based on the structure of 3-O-Acetylgibberellin A7 Methyl Ester warrants significant investigation for its promise in sustainable agriculture.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-O-Acetylgibberellin A7 Methyl Eester, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves the acetylation of gibberellin A7 methyl ester under controlled conditions. Key parameters include catalyst type (e.g., acid catalysts like sulfuric acid), solvent selection (e.g., anhydrous acetonitrile), and temperature (25–60°C). Optimization can employ experimental design frameworks such as the Taguchi method, which systematically evaluates factors like catalyst concentration and molar ratios . For example, in methyl ester synthesis, potassium hydroxide (1.5 wt%) at 60°C maximized yield (96.7%) in transesterification reactions . Purity validation requires HPLC or GC-MS analysis, with reporting standards per laboratory guidelines (e.g., ISO/IEC 17025) .

Q. Which spectroscopic techniques are critical for characterizing 3-O-Acetylgibberellin A7 Methyl Ester, and what data benchmarks ensure structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetyl group position and esterification. Mass spectrometry (MS) provides molecular weight verification (e.g., [M+H]⁺ at m/z 434.5 for C₂₃H₃₀O₇). Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Reference data from authenticated standards (CAS 5508-48-5) should be cross-checked . Lab reports must detail instrument parameters, sample preparation, and spectral interpretation per ISO/IEC 17025 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for 3-O-Acetylgibberellin A7 Methyl Ester across different plant models?

- Methodological Answer : Contradictions may arise from variations in plant species, tissue-specific receptor expression, or environmental factors. Robust experimental design should include:

- Negative/Positive Controls : Use gibberellin A7 methyl ester (CAS 5508-47-4) as a comparator .

- Dose-Response Curves : Quantify activity thresholds (e.g., EC₅₀) across concentrations (0.1–100 µM).

- Replication : Triplicate experiments with statistical analysis (ANOVA) to assess significance .

- Meta-Analysis : Compare findings with peer-reviewed studies to identify trends or outliers .

Q. What in silico strategies predict 3-O-Acetylgibberellin A7 Methyl Ester’s interaction with gibberellin receptors, and how can these models be validated experimentally?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor binding using gibberellin receptor GID1 (PDB ID: 3EBL) as a template. Key steps:

Ligand Preparation : Optimize the compound’s 3D structure (e.g., Gaussian 09 for DFT geometry optimization).

Binding Affinity Analysis : Calculate binding energies (ΔG) and hydrogen-bonding interactions.

Validation : Correlate computational results with in vitro assays (e.g., yeast two-hybrid systems measuring receptor activation). Discrepancies may indicate solvation effects or conformational flexibility .

Q. How does the acetyl group in 3-O-Acetylgibberellin A7 Methyl Ester influence its metabolic stability compared to non-acetylated analogs?

- Methodological Answer : Stability assays in plant cell lysates or microsomal preparations quantify degradation rates. Protocols:

- Incubation : 1–24 hours at 37°C with NADPH cofactor.

- Sampling : Time-point aliquots analyzed via LC-MS/MS.

- Data Interpretation : Half-life (t₁/₂) and metabolic pathways (e.g., deacetylation) are compared to gibberellin A7 methyl ester. Enhanced stability suggests the acetyl group reduces enzymatic hydrolysis .

Data Reporting and Reproducibility

Q. What are the critical elements to include in experimental protocols to ensure reproducibility of 3-O-Acetylgibberellin A7 Methyl Ester studies?

- Methodological Answer : Follow journal guidelines (e.g., Advanced Journal of Chemistry, Section B):

- Detailed Synthesis : Catalyst purity, solvent drying methods, and reaction monitoring (TLC/HPLC).

- Characterization Data : Full spectral assignments (NMR chemical shifts, MS fragmentation patterns).

- Statistical Transparency : Report mean ± SD, sample size (n), and p-values.

- Ethical Compliance : Declare funding sources and conflicts of interest .

Q. How should researchers address batch-to-batch variability in bioactivity assays for this compound?

- Methodological Answer : Implement quality control measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.